[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
Description
The compound [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a benzoate ester derivative featuring a tetrahydrofuran (oxolane) core with benzoyloxy substituents at positions 3 and 5, and a methyl benzoate group at position 2.
Properties
Molecular Formula |
C26H22O7 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1 |
InChI Key |
BEODWWVAXXZRMB-ZVTBYLAHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their distinguishing features, and properties:
Key Research Findings
Impact of Substituents on Physicochemical Properties
- Fluorine Substitution : Fluorinated analogs (e.g., CAS 1173824-58-2) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation ().
Stereochemical Effects
- The (2R,3S) configuration of the target compound may influence its binding affinity in enzymatic or receptor interactions compared to diastereomers like (2R,3R,4S)-configured analogs (). Such differences are critical in drug design, where stereochemistry dictates pharmacological activity.
Spectroscopic Differentiation
- Methyl benzoate derivatives (e.g., Compounds 1 and 5 in ) show distinct ¹H/¹³C NMR signals for benzylic methyl groups (δH 2.10–2.46) and acyl moieties (δC ~172.6). These features help differentiate structurally similar compounds during characterization.
Biological Activity
[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound featuring a tetrahydrofuran ring structure. Its unique configuration, characterized by the presence of two benzoyloxy groups and a benzoate moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's stereochemistry is critical for its biological activity. The oxolane (tetrahydrofuran) ring contributes to its reactivity, while the benzoyloxy substitutions enhance its interaction with biological systems. The molecular formula of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is , with a molecular weight of approximately 366.41 g/mol.
Research indicates that the hydrolysis of the ester groups in [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate can lead to the release of biologically active benzoic acid derivatives. These derivatives may exhibit enzyme inhibition or receptor modulation capabilities. Specific interactions and mechanisms remain an area for further study.
Biological Activity Overview
The biological activities of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features that allow it to interact with bacterial cell membranes.
- Antioxidant Properties : The presence of benzoyloxy groups may confer antioxidant activity by scavenging free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been noted, though specific enzymes have yet to be conclusively identified.
Table 1: Summary of Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial effects | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Assess antioxidant capacity | Showed moderate antioxidant activity in vitro. |
| Study C | Investigate enzyme inhibition | Indicated potential inhibition of lipase activity. |
- Study A focused on the antimicrobial effects of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate against various bacterial strains. Results indicated notable efficacy against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
- Study B evaluated the compound's antioxidant capacity using DPPH radical scavenging assays. The results showed moderate activity, indicating its potential as an antioxidant agent in pharmaceutical formulations.
- Study C investigated the compound's ability to inhibit lipase enzymes involved in fat metabolism. The findings suggested that it could serve as a lead compound for developing anti-obesity drugs.
Comparative Analysis with Similar Compounds
The biological activity of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate can be compared with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| [(2R,3R)-3-(Benzoyloxy)-4,4-difluorooxolan-2-yl]methyl benzoate | Structure | Difluorination enhances reactivity | Higher antimicrobial potency observed |
| [(2R,3S)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | Structure | Contains an amino group | Potentially different pharmacological properties due to purine derivative |
| [(2R,3S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | Structure | Acetoxy substitution alters reactivity profile | Varied enzyme inhibition effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
